5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one
CAS No.: 13051-13-3
Cat. No.: VC20340655
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13051-13-3 |
|---|---|
| Molecular Formula | C10H11N3O3 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one |
| Standard InChI | InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14) |
| Standard InChI Key | UCVOGOBPJUGZJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₀H₁₁N₃O₃, with a molar mass of 221.21 g/mol. Its IUPAC name, 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one, reflects a pyrazolidinone core (a five-membered ring containing two adjacent nitrogen atoms) substituted with a methyl group at position 5 and a 4-nitrophenyl group at position 4. The nitrophenyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity .
Key Structural Features:
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Pyrazolidinone ring: A lactam structure contributing to rigidity and hydrogen-bonding capacity.
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4-Nitrophenyl group: Enhances electrophilicity and potential for π-π stacking interactions.
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Methyl substituent: Provides steric bulk, potentially affecting conformational flexibility.
The canonical SMILES representation (CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]) and InChIKey (UCVOGOBPJUGZJL-UHFFFAOYSA-N) further clarify its connectivity.
Synthesis and Synthetic Strategies
General Pyrazolidinone Synthesis
While direct methods for synthesizing 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one are sparsely documented, analogous pyrazolidinones are typically prepared via condensation reactions between hydrazines and carbonyl compounds . For example:
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Hydrazine-ketone cyclocondensation: Reacting methyl-substituted hydrazines with β-keto esters or nitriles under acidic or basic conditions.
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Post-functionalization: Introducing the nitrophenyl group via Ullmann coupling or electrophilic aromatic substitution after ring formation .
A representative pathway involves:
Optimized Procedures
Recent advances highlight the use of chiral auxiliaries and stereoselective catalysts to access enantiomerically pure pyrazolidinones . For instance, camphor-derived templates have enabled asymmetric syntheses of related structures, though applicability to this specific compound remains unexplored .
Physicochemical Characterization
Spectroscopic Data
While experimental spectra for 5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one are unavailable, predictions based on analogs suggest:
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IR: Strong absorption near 1700 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch).
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NMR:
Thermal and Solubility Properties
Research Gaps and Future Directions
Unanswered Questions
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Synthetic reproducibility: Standardized protocols for large-scale production are lacking.
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Biological profiling: No studies have evaluated its antimicrobial, anticancer, or enzymatic activity.
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Computational modeling: DFT studies could predict reactivity sites and guide derivatization.
Recommended Studies
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Structure-activity relationship (SAR) studies: Systematically modify substituents to optimize desired properties.
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Catalytic applications: Explore use as a ligand in asymmetric catalysis.
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Toxicity profiling: Assess safety for potential therapeutic use.
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